3-chloro-N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)benzamide
Description
Properties
IUPAC Name |
3-chloro-N-[4-(dimethylamino)-2-piperidin-1-ylpyrimidin-5-yl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O/c1-23(2)16-15(21-17(25)13-7-6-8-14(19)11-13)12-20-18(22-16)24-9-4-3-5-10-24/h6-8,11-12H,3-5,9-10H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRMIIFOEFUYCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)C2=CC(=CC=C2)Cl)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-chloro-N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H22ClN5O, with a molecular weight of approximately 345.85 g/mol. The compound features a benzamide core substituted with a chlorinated pyrimidine and a dimethylamino-piperidine moiety, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases, which play a crucial role in cell proliferation and survival.
Biological Activity Overview
The following table summarizes the key biological activities reported for this compound:
Case Studies
- Antitumor Efficacy : A study conducted on human cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase, highlighting its potential as a chemotherapeutic agent.
- Kinase Targeting : Research indicated that this compound selectively inhibits the activity of specific kinases such as PI3K and AKT, which are pivotal in cancer cell survival pathways.
- Antimicrobial Activity : In vitro tests showed that the compound displayed notable antibacterial effects against Gram-positive bacteria, including Staphylococcus aureus, suggesting a dual-action profile that could be leveraged for treating infections.
Comparison with Similar Compounds
N-(2-(3-Cyano-6-(2-(Piperidin-4-ylidene)Acetamido)-7-(Tetrahydrofuran-3-yl-Oxy)Quinolin-4-yl-Amino)Pyrimidin-5-Yl)-4-(Dimethylamino)Benzamide
- Structure: Features a quinoline core fused with a pyrimidine ring, substituted with cyano, tetrahydrofuran-3-yl-oxy, and piperidin-4-ylidene acetamido groups.
- Molecular Weight : 634 g/mol (vs. 372.85 g/mol for the target compound) .
- Key Differences: The extended quinoline system and additional substituents increase steric bulk, likely enhancing target binding affinity but reducing solubility.
4-(4-[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]Piperazino)-N-[(Dimethylamino)Methylene]Benzamide
- Structure : Contains a trifluoromethylpyridine-piperazine scaffold linked to a benzamide.
- Key Differences : The trifluoromethyl group enhances metabolic stability, while the piperazine linker may improve pharmacokinetics compared to the target compound’s piperidine group .
Pyrimidine Derivatives with Alternative Amide Moieties
3-Chloro-N-[2-((2-(Dimethylamino)Ethyl)(Methyl)Amino)-4-Methoxy-5-((4-(1-Methyl-1H-Indol-3-yl)Pyrimidin-2-yl)Amino)Phenyl]Propanamide
- Structure : Propanamide backbone with indole and pyrimidine substituents.
- Key Differences: The propanamide core (vs.
Bacterial Enzyme Inhibitors
4-(3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl)-N-(4-Methoxypyridin-2-yl)Piperazine-1-Carbothioamide (ML267)
- Structure : Carbothioamide (C=S) group replaces the benzamide (C=O) in the target compound.
- Activity : Potent inhibitor of bacterial phosphopantetheinyl transferase (IC₅₀ = 0.8 µM) .
- Comparison : The carbothioamide group may enhance metal coordination in enzyme active sites, whereas the target compound’s benzamide might favor hydrogen bonding.
Structural and Functional Analysis Table
Critical Discussion
- Piperidine vs. Piperazine : Piperazine-containing analogs (e.g., ML267 ) may offer improved solubility due to nitrogen-rich cores, whereas the target compound’s piperidine group could enhance lipophilicity.
- Benzamide vs.
- Substituent Complexity: Quinoline derivatives (e.g., Example 86 ) exhibit higher molecular weights and steric hindrance, which may limit blood-brain barrier penetration but improve target specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
